molecular formula C10H13BrN4O2 B2968388 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 368840-60-2

8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2968388
CAS RN: 368840-60-2
M. Wt: 301.144
InChI Key: OYOSTJSOFBEGON-UHFFFAOYSA-N
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Description

“8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C10H13BrN4O2 . The average mass of this compound is 301.140 Da and the monoisotopic mass is 300.022186 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C10H13BrN4O2, average mass 301.140 Da, and monoisotopic mass 300.022186 Da .

Scientific Research Applications

Unusual Chemical Reactions

One study highlighted an unusual reaction of 8-bromo-substituted purine diones, which, instead of producing the expected amino-substituted products, resulted in dimethylamino-substituted purine diones when reacted with trisamine in dimethylformamide (DMF). This showcases the compound's role in exploring unexpected chemical pathways and contributing to the understanding of nucleophilic substitution reactions involving bromine atoms (Khaliullin & Shabalina, 2020).

Structural Characterization

Another aspect of scientific research involving this compound includes the characterization of its structural derivatives. For example, the isolation and characterization of impurities in samples related to purine derivatives have been facilitated by techniques like high-performance liquid chromatography and mass spectrometry, helping to understand the structural complexity and purity of synthesized compounds (Desai, Patel, & Gabhe, 2011).

Insights into Molecular Interactions

Research has also delved into the molecular interactions of purine derivatives, revealing how modifications like bromine substitution can influence molecular behavior. For instance, the study of crystal structures has shown how water molecules in crystals form infinite chains through hydrogen-bonded structures, offering insights into the molecular architecture and interaction patterns within solid-state compounds (Sun, Zhou, Grant, & Young, 2002).

Exploration of Brominated Compounds

The research on bromophenols coupled with nucleoside bases highlights the discovery of new compounds from natural sources, which further elucidates the diversity of purine-based molecular structures and their potential applications in drug discovery and development (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

properties

IUPAC Name

8-bromo-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O2/c1-5(2)15-6-7(12-9(15)11)13(3)10(17)14(4)8(6)16/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSTJSOFBEGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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